molecular formula C19H23N3O4S B2540224 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251670-36-6

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2540224
CAS No.: 1251670-36-6
M. Wt: 389.47
InChI Key: GRSMZIIYJQFQSX-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted at position 3 with an azepane-1-sulfonyl group and at position 1 with an N-phenylacetamide moiety. Its molecular formula is C₂₀H₂₃N₃O₄S, with a molecular weight of 401.48 g/mol (estimated).

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-18(20-16-9-4-3-5-10-16)15-21-12-8-11-17(19(21)24)27(25,26)22-13-6-1-2-7-14-22/h3-5,8-12H,1-2,6-7,13-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSMZIIYJQFQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the azepane ring, followed by sulfonylation, and finally the formation of the pyridinone and phenylacetamide moieties. Common reagents used in these steps include thionyl chloride (SOCl2) for sulfonylation and various amines for the formation of the azepane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Phenyl Ring

The target compound’s phenyl group lacks substitution, but analogs with 3-methylphenyl (C₂₀H₂₅N₃O₄S, MW 415.50) and 3-ethylphenyl (C₂₁H₂₇N₃O₄S, MW 417.52) substituents have been synthesized (Table 1).

Table 1: Substituent Effects in Azepane-Sulfonyl Dihydropyridinone Acetamides

Compound Name Substituent Molecular Formula MW (g/mol) Notes
2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide Phenyl C₂₀H₂₃N₃O₄S 401.48 Baseline compound
N-(3-Methylphenyl) analog (P158-1200) 3-Methylphenyl C₂₀H₂₅N₃O₄S 415.50 Increased lipophilicity
N-(3-Ethylphenyl) analog (BF37632) 3-Ethylphenyl C₂₁H₂₇N₃O₄S 417.52 Research use only

Core Heterocycle Modifications

Pyrimidine vs. Dihydropyridinone Cores

The diarylpyrimidine-based compound 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (C₂₄H₂₀N₄O, MW 380.45) acts as a reverse transcriptase inhibitor by binding to the NNRTI pocket.

2-Oxotetrahydropyrimidine Derivatives

MCHR1 antagonists like FE@SNAP incorporate a 2-oxotetrahydropyrimidine ring. While structurally distinct, the shared 2-oxo group suggests possible overlap in hydrogen-bonding interactions with biological targets. However, the azepane-sulfonyl group in the target compound may confer unique selectivity profiles .

Acetamide-Linked Analogues

2-Oxoindoline Derivatives

Compounds such as 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) share the N-phenylacetamide group but replace the dihydropyridinone with an indolinone core. The indolinone’s planar structure may enhance π-π stacking, whereas the dihydropyridinone’s partial saturation could improve metabolic stability .

Benzylpiperidine Acetamides

N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide () substitutes the azepane-sulfonyl group with a benzylpiperidine moiety.

Pharmacophore Analysis

The dihydropyridinone-azepane-sulfonyl pharmacophore in the target compound combines a hydrogen-bond acceptor (2-oxo group) and a sulfonamide linker, which may mimic natural substrates in enzyme-binding pockets. In contrast, SNAP-7941 derivatives prioritize fluorinated aromatic groups for receptor antagonism, highlighting divergent design strategies .

Research Implications and Limitations

  • Structural Insights : Crystallographic studies using programs like SHELXL () could clarify conformational differences between the target compound and its analogs.
  • Activity Data Gap: No direct biological data for the target compound are provided in the evidence; inferences are based on structural analogs.
  • Synthetic Accessibility: The azepane-sulfonyl group’s synthesis may pose challenges compared to simpler substituents in diarylpyrimidines or indolinones .

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